ML-290
Description
Contextualization within Relaxin Receptor Pharmacology
The relaxin family of peptides, including relaxin-2, are known to exert various physiological effects by primarily activating RXFP1. guidetopharmacology.orgoup.com RXFP1 is a G protein-coupled receptor (GPCR) with a complex structure, including a large extracellular domain and a transmembrane domain. frontiersin.org The natural peptide agonist, relaxin-2, binds to both the extracellular domain and the transmembrane loops of RXFP1, leading to complex signaling pathways. oup.comfrontiersin.org These pathways can involve the activation of adenylyl cyclase, guanylyl cyclase, PI3-kinase, p38MAPK, and ERK1/2, and can also interact with the glucocorticoid receptor. guidetopharmacology.orgguidetopharmacology.org Activation of RXFP1 by relaxin has been associated with beneficial effects such as vasodilation, anti-fibrotic, anti-inflammatory, angiogenic, and anti-apoptotic properties, making it a target of interest for various conditions, including cardiovascular and fibrotic diseases. nih.govguidetopharmacology.orgoup.com
Unlike the endogenous peptide ligands, ML-290 is a small molecule that binds to an allosteric site on RXFP1, rather than directly competing with orthosteric relaxin binding. nih.govresearchgate.net This allosteric modulation distinguishes its mechanism of action from that of the native peptide. nih.govresearchgate.net this compound has demonstrated selectivity for RXFP1 over RXFP2. glpbio.comcaymanchem.com However, its activity at RXFP1 shows species specificity, being active at human, rhesus macaque, pig, and rabbit receptors, but weak or inactive at mouse or guinea pig RXFP1. glpbio.comguidetopharmacology.orgcaymanchem.com
Rationale for Small Molecule RXFP1 Agonist Development
The development of small molecule RXFP1 agonists like this compound is driven by several factors. The native peptide hormone relaxin-2, despite its promising therapeutic properties, has limitations as a therapeutic agent. These include a very short serum half-life, requiring continuous infusion for sustained efficacy, and a complex structure that makes it expensive to produce and prevents oral administration. uu.nlresearchgate.netacs.org Furthermore, peptide mimetics can exhibit cell-type specific actions, potentially due to variations in receptor complex formation with other GPCRs. uu.nl
Small molecule agonists offer potential advantages, such as improved pharmacokinetic properties, including longer half-lives and oral bioavailability, which could enhance patient compliance and expand therapeutic applications. uu.nlresearchgate.netacs.orgpatsnap.com Additionally, a small molecule agonist that binds directly to the transmembrane domain might bypass the complex activation mechanism of peptide ligands and potentially avoid some of the cell-type specific effects observed with peptide mimetics. uu.nl The discovery of this compound through high-throughput screening of chemical libraries represented a significant advance in the search for non-peptide RXFP1 agonists. uu.nlpatsnap.com Its relatively simple structure, longer half-life compared to relaxin, and high stability make it a valuable tool for research into RXFP1 activation and a potential lead for the development of novel therapeutics. nih.govnih.govresearchgate.net
Detailed Research Findings:
Studies have investigated the signaling pathways activated by this compound. In human primary vascular endothelial and smooth muscle cells, this compound increased both cAMP and cGMP accumulation. nih.govresearchgate.net In human cardiac fibroblasts (HCFs), this compound increased cGMP accumulation and demonstrated anti-fibrotic actions by inhibiting TGF-β1-induced Smad2 and Smad3 phosphorylation and promoting MMP-2 expression. nih.govresearchgate.netresearchgate.net
The potency of this compound has been reported with an EC50 of 94 nM for human RXFP1 in cAMP production assays. medchemexpress.comglpbio.comcaymanchem.comtargetmol.com
Interactive Data Table:
| Compound | Receptor | Assay | Species | EC50 (nM) |
| This compound | RXFP1 | cAMP production | Human | 94 medchemexpress.comglpbio.comcaymanchem.comtargetmol.com |
| This compound | RXFP2 | Human | 1500 caymanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYHJSDOGMSLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Rational Design of Ml 290
High-Throughput Screening Initiatives for RXFP1 Ligands
The journey to identify ML-290 began with a comprehensive high-throughput screening (HTS) campaign designed to find small molecules that could activate the RXFP1 receptor. nih.gov Researchers utilized a specially engineered cell line, human embryonic kidney (HEK293) cells, which were transfected to express the human RXFP1 receptor. nih.gov The primary assay was designed to measure the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger produced upon the activation of RXFP1. nih.govnih.gov
A dose-responsive quantitative high-throughput screen (qHTS) of a large chemical library containing over 350,000 distinct compounds was performed. nih.gov This large-scale effort was crucial for exploring a vast chemical space to find novel starting points for drug discovery, a particularly challenging task for complex receptors like RXFP1. nih.gov The screening was configured to identify both direct agonists and positive allosteric modulators (PAMs), which enhance the effect of the natural ligand, by running the assay in the presence of a low concentration of human relaxin-2 (H2-RLX). nih.gov
Lead Compound Identification and Optimization Strategies
The extensive qHTS campaign successfully identified a chemical series based on a 2-acetamido-N-phenylbenzamide scaffold that exhibited modest but consistent agonist activity at the RXFP1 receptor. nih.gov These initial "hits" served as the crucial starting point for a focused lead optimization program. The primary goal of this phase was to systematically modify the initial structure to enhance potency, efficacy, and drug-like properties. nih.gov
An extensive structure-activity relationship (SAR) study was undertaken. This involved the synthesis and evaluation of numerous analogues to understand how different chemical modifications influenced the molecule's ability to activate RXFP1. The optimization efforts focused on modifying different parts of the 2-acetamido-N-phenylbenzamide core. This meticulous process led to the identification of compound This compound (also referred to as compound 65 in initial publications), which demonstrated significantly improved potency and selectivity for RXFP1. nih.gov this compound emerged as a potent agonist with an EC₅₀ of 94 nM and displayed excellent selectivity and in vivo pharmacokinetic properties. nih.gov
| Compound | Scaffold | RXFP1 Agonist Potency (EC₅₀) | Key Characteristics |
|---|---|---|---|
| Initial Hit Series | 2-acetamido-N-phenylbenzamide | Modest | Identified from qHTS of >350,000 compounds. nih.gov |
| This compound | Optimized 2-acetamido-N-phenylbenzamide | 94 nM | Potent, selective, with good ADME and PK properties. nih.gov |
Synthetic Methodologies for this compound and Analogues
The chemical synthesis of this compound and its analogues is based on the 2-acetamido-N-phenylbenzamide scaffold, which is readily accessible through established chemical reactions. While specific, detailed synthetic procedures for this compound are often proprietary, the general approach for this class of compounds can be inferred from related patent literature. google.com
The synthesis typically involves a multi-step process. A key step is the formation of the central amide bond that links the two aromatic rings. This is commonly achieved through a coupling reaction between a substituted 2-aminobenzoic acid derivative and a substituted aniline (B41778). For instance, a general protocol might involve reacting a 2-acetamidobenzoic acid with a desired aniline in the presence of a coupling agent to form the final benzamide (B126) product. The various analogues for SAR studies are created by using different substituted anilines and by modifying the acyl group on the 2-amino position of the benzoic acid component. google.com This modular synthetic route allows for the systematic exploration of the chemical space around the initial lead scaffold, which was essential for the optimization process that ultimately yielded this compound. nih.gov
Molecular and Cellular Mechanisms of Action of Ml 290
Characterization of RXFP1 Allosteric Modulation by ML-290
This compound functions as a biased allosteric agonist at the human RXFP1. nih.govmedchemexpress.commedchemexpress.cncornell.eduresearchgate.netguidetopharmacology.org This means that while it binds to an allosteric site, its activation of downstream signaling pathways differs in profile compared to the orthosteric ligand, relaxin. nih.govresearchgate.netahajournals.org Research indicates that this compound stimulates certain signaling pathways activated by relaxin, such as cAMP accumulation and p38MAPK phosphorylation, but not others, like ERK1/2 phosphorylation, in some cell types. nih.govcornell.eduresearchgate.net However, prior exposure to this compound can increase p-ERK1/2 responses to relaxin. nih.govcornell.eduresearchgate.net In human primary vascular endothelial and smooth muscle cells, this compound has been shown to increase both cAMP and cGMP accumulation. nih.govcornell.eduresearchgate.net The allosteric binding site of this compound on RXFP1 has been investigated through site-directed mutagenesis and computational modeling, highlighting key residues involved in its binding and activation. researchgate.netacs.org
Ligand Binding Dynamics and Receptor Interaction Sites
This compound's interaction with RXFP1 is characterized by its allosteric binding mode, which influences the receptor's conformation and signaling. aobious.comnih.gov
Interaction with Leucine-Rich Repeat (LRR) and LDLa Linker Regions
While the primary high-affinity binding site for relaxin is located in the LRR region of RXFP1, and the peptide also interacts with a lower affinity site on the extracellular loops, this compound binds to an allosteric site. physiology.org Evidence from site-directed mutagenesis and computational modeling suggests that this compound's allosteric binding site is located in close proximity to the seventh transmembrane domain (TM7) and the third extracellular loop (ECL3) of the receptor. researchgate.netacs.org Specific residues within TM7 and ECL3 have been identified as crucial for this compound's ability to induce a dose-dependent cAMP response. researchgate.net The G659 and T660 residues within the ECL3 domain of human RXFP1 are particularly important for the species selectivity observed with this compound. researchgate.netacs.org A hydrophobic region in TM7, including residues W664, F668, and L670, also plays a significant role in the agonist binding and receptor activation by small molecules like this compound. acs.org
Receptor Coupling and G Protein Activation Profile
RXFP1 is known to couple with multiple G proteins, leading to complex downstream signaling. guidetopharmacology.orguu.nlfrontiersin.org this compound, as a biased agonist, differentially activates these G protein pathways compared to relaxin. nih.govresearchgate.netahajournals.org
Gαs and GαoB Coupling Efficiency
Research indicates that this compound causes strong coupling of RXFP1 to both Gαs and GαoB. nih.govcornell.eduresearchgate.netdntb.gov.ua Activation of Gαs typically leads to an increase in cAMP accumulation, a pathway stimulated by this compound. nih.govcornell.eduresearchgate.netguidetopharmacology.org Coupling to GαoB is known to negatively modulate the Gαs-mediated increase in cAMP. guidetopharmacology.org The strong coupling to both of these G proteins by this compound contributes to its specific signaling profile. nih.govcornell.eduresearchgate.netdntb.gov.ua
Gαi3 Coupling Characteristics
In contrast to its strong coupling with Gαs and GαoB, this compound shows weak coupling to Gαi3. nih.govcornell.eduresearchgate.netdntb.gov.ua Relaxin-mediated activation of RXFP1 can involve coupling to Gαi3, which contributes to a delayed cAMP accumulation via a Gβγ-PI3K-PKCζ pathway. guidetopharmacology.orguu.nl The weaker coupling of this compound to Gαi3 suggests a differential engagement of this specific signaling route compared to the native ligand. nih.govcornell.eduresearchgate.netdntb.gov.ua This biased coupling profile is a key aspect of this compound's mechanism of action and likely contributes to its distinct functional effects. nih.govresearchgate.netahajournals.org
Intracellular Signaling Cascade Modulation by this compound
Activation of RXFP1 by this compound modulates several intracellular signaling pathways, demonstrating a complex signaling profile that varies depending on the cell type. nih.govresearchgate.net
Cyclic AMP (cAMP) Accumulation
This compound stimulates cAMP accumulation in cells expressing human RXFP1. caymanchem.comnih.govresearchgate.net This effect has been observed in HEK293 cells transfected with human RXFP1, as well as in primary human vascular endothelial and smooth muscle cells that endogenously express the receptor. nih.govresearchgate.net The cAMP response induced by this compound in human RXFP1 is dependent on the G659 and T660 residues within the ECL3 domain of the receptor. researchgate.net Mutation of these residues abolishes the cAMP response. researchgate.net RXFP1 can couple to Gs to increase cAMP, and this effect can be negatively modulated by coupling to GoB. guidetopharmacology.org this compound has been shown to cause strong coupling of RXFP1 to Gαs and GαoB. researchgate.net
Cyclic GMP (cGMP) Accumulation
This compound strongly induces cGMP accumulation, particularly in vascular cells. nih.govresearchgate.net In primary human vascular endothelial and smooth muscle cells, this compound increases both cAMP and cGMP accumulation. nih.govresearchgate.net Notably, this compound exhibits higher potency for cGMP accumulation than for cAMP accumulation in vascular cells. nih.govresearchgate.netnih.gov This higher potency for cGMP suggests that this compound may act as a direct vasodilator, a characteristic also reported for relaxin. nih.gov cGMP acts as a second messenger and can activate intracellular protein kinases, such as protein kinase G (PKG), leading to smooth muscle relaxation and vasodilation. wikipedia.orgmdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (p38MAPK, ERK1/2)
The effect of this compound on MAPK pathway activation appears to be cell-type dependent and exhibits bias. In HEK293-RXFP1 cells, this compound stimulates p38MAPK phosphorylation but not ERK1/2 phosphorylation. nih.gov In primary human vascular cells, this compound increases p-p38MAPK but not p-ERK1/2. nih.govresearchgate.net Similar to cGMP accumulation, this compound shows higher potency for p-p38MAPK than for cAMP accumulation in vascular cells. nih.govresearchgate.netnih.gov However, in human cardiac fibroblasts, this compound does not affect p-ERK1/2. nih.govresearchgate.net This indicates that this compound can selectively activate the p38MAPK pathway without activating the ERK1/2 pathway in certain cell types. nih.govresearchgate.net
Smad Pathway Inhibition (TGF-β1-induced Smad2/3 phosphorylation)
This compound potently inhibits TGF-β1-induced Smad2 and Smad3 phosphorylation. nih.govresearchgate.net This effect has been observed in human cardiac fibroblasts. nih.govresearchgate.net Inhibition of the Smad pathway, which is typically activated by TGF-β1, is associated with anti-fibrotic effects. guidetopharmacology.orgnih.govnih.gov In activated primary human hepatic stellate cells, this compound treatment significantly downregulates fibrotic genes and upregulates matrix metalloproteinases (MMP1 and MMP3) expression, further supporting its anti-fibrotic potential. nih.gov
Biased Agonism and Functional Selectivity of this compound at RXFP1
This compound is characterized as a biased allosteric agonist at the relaxin receptor RXFP1. medchemexpress.comguidetopharmacology.orgnih.govresearchgate.netresearchgate.netmedchemexpress.com Biased agonism refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor over others. ahajournals.org this compound exhibits functional selectivity by activating multiple pathways downstream of RXFP1, including cAMP and cGMP accumulation and p38MAPK phosphorylation, but with varying potencies and without consistently activating ERK1/2. nih.govresearchgate.net Its signaling profile, particularly the higher potency for cGMP and p-p38MAPK compared to cAMP in vascular cells, is indicative of potential vasodilator and anti-fibrotic properties. nih.govresearchgate.net This biased signaling might be related to differences in the coupling of RXFP1 to different G proteins upon this compound stimulation compared to relaxin stimulation. nih.gov this compound causes strong coupling to Gαs and GαoB but weak coupling to Gαi3. researchgate.net
Species-Specific Receptor Activation of this compound
The agonist actions of this compound at RXFP1 are species-specific. guidetopharmacology.orgresearchgate.netresearchgate.net this compound is active at human RXFP1, stimulating cAMP release. caymanchem.comguidetopharmacology.org It also activates RXFP1 from rhesus macaque and pig, inducing a cAMP response. caymanchem.comnih.govnih.gov However, this compound does not activate mouse or guinea pig RXFP1. caymanchem.comguidetopharmacology.orgnih.govnih.govoup.com In fact, when tested in combination with relaxin, this compound behaves as an antagonist or partial inverse allosteric agonist at the mouse receptor in the cAMP activation assay. nih.govoup.com This species specificity is linked to amino acid differences in the third extracellular loop (ECL3) of the 7-transmembrane domain of RXFP1. nih.govresearchgate.netnih.gov Specifically, the G659/T660 motif in human RXFP1 is crucial for this compound activity and is not conserved in murine RXFP1. nih.govresearchgate.net
Table 1: Summary of this compound's Effects on Intracellular Signaling Pathways
| Signaling Pathway | Observed Effect in HEK293-RXFP1 Cells | Observed Effect in Primary Human Vascular Cells | Observed Effect in Human Cardiac Fibroblasts | Relative Potency in Vascular Cells (vs cAMP) |
| cAMP Accumulation | Stimulates | Increases | Not specified | Lower |
| cGMP Accumulation | No effect | Increases | Increases | Higher (10x) |
| p38MAPK Phosphorylation | Stimulates | Increases | Not specified | Higher (10x) |
| ERK1/2 Phosphorylation | No effect | No effect | No effect | Not applicable |
| Smad2/3 Phosphorylation (TGF-β1-induced) | Not specified | Not specified | Inhibits | Not applicable |
Table 2: Species Specificity of this compound Activation at RXFP1 (cAMP response)
| Species | This compound Activation at RXFP1 (cAMP) |
| Human | Yes |
| Rhesus Macaque | Yes |
| Pig | Yes |
| Rabbit | Yes caymanchem.com (Note: Another source states no agonist action guidetopharmacology.org) |
| Guinea Pig | No |
| Mouse | No (Antagonist/Partial Inverse Agonist) |
Pre Clinical Pharmacological Characterization of Ml 290
In Vitro Pharmacological Profiling
In vitro studies have been crucial in understanding the cellular mechanisms by which ML-290 exerts its effects, including its potency, efficacy, and modulation of gene expression and functional responses in various cell types.
Potency and Efficacy in Cell-Based Assays (EC50 values)
This compound has demonstrated potent activity in cell-based assays. It functions as an allosteric agonist at the RXFP1 receptor. The half maximal effective concentration (EC50) of this compound for human RXFP1 has been reported as 94 nM. medchemexpress.comtargetmol.comglpbio.com
Gene Expression Modulation in Cell Lines (e.g., MMP1, PPARGC1A, COL1A1)
This compound has been shown to significantly modulate the expression of genes involved in extracellular matrix remodeling and fibrosis, particularly in activated hepatic stellate cells (HSCs) and LX-2 cells, a human HSC cell line. At concentrations such as 5 µM, this compound treatment for 24 and 72 hours resulted in a relaxin-like gene expression profile. medchemexpress.comtargetmol.comresearchgate.netresearchgate.net
Specifically, this compound treatment has been observed to:
Downregulate the expression of pro-fibrotic genes, including alpha-smooth muscle actin (α-SMA), TGF-β1, connective tissue growth factor, and Collagen type I alpha 1 (COL1A1). researchgate.netresearchgate.net
Upregulate the expression of anti-fibrotic genes, such as Matrix Metalloproteinase 1 (MMP1) and Peroxisome Proliferator-activated Receptor gamma (PPARγ), as well as its coactivator PPARGC1A (PGC1α). researchgate.netresearchgate.net
The effect on PPARGC1A expression suggests that this compound/RXFP1 signaling may be involved in the ligand-independent activation of PPARγ in HSCs. researchgate.net The suppression of α-SMA expression also indicates an inhibition of the myogenic differentiation of HSCs. researchgate.net
Functional Responses in Primary Cells and Cell Lines (e.g., Hepatic Stellate Cells, Cardiac Fibroblasts, Vascular Endothelial Cells, Smooth Muscle Cells)
This compound has been investigated for its functional effects in various cell types relevant to fibrotic diseases.
In hepatic stellate cells (HSCs), which are key contributors to liver fibrosis, this compound induces an antifibrotic response. researchgate.netnih.gov It has been shown to reduce collagen content in human liver organoids with LPS-induced fibrotic phenotype at concentrations of 5, 50, and 500 nM. nih.gov this compound treatment also inhibited collagen accumulation in these organoids. researchgate.net RNA sequencing analysis of TGF-β1–activated LX-2 cells treated with this compound revealed that the compound primarily affected extracellular matrix remodeling and cytokine signaling, consistent with an antifibrotic effect. nih.gov
While the provided sources primarily focus on hepatic stellate cells, the known role of RXFP1 in other cell types like cardiac fibroblasts, vascular endothelial cells, and smooth muscle cells suggests potential functional responses in these cells as well, although specific data for this compound in these particular cell types were not extensively detailed in the provided search results. However, related research indicates that RXFP1 agonists can influence processes in cardiac fibroblasts and vascular smooth muscle cells. spandidos-publications.compatsnap.com
In Vivo Pharmacokinetic and Pharmacodynamic Properties (Pre-clinical Models)
Pre-clinical in vivo studies, primarily in mouse models, have provided insights into the pharmacokinetic and pharmacodynamic properties of this compound.
Stability and Half-Life in Animal Models
Pharmacokinetic studies in mice have indicated high stability of this compound in vivo. researchgate.netnih.gov This is a notable advantage compared to peptide-based relaxin, which has a short half-life in vivo. researchgate.net While specific half-life values for this compound in animal models were not consistently provided across the search results, its demonstrated stability in vivo suggests a longer duration of action compared to natural relaxin. researchgate.netnih.govresearchgate.net
Tissue Distribution and Sustained Concentrations (e.g., Liver)
Studies in mice have shown that this compound exhibits sustained concentrations in the liver, which is particularly relevant given its investigation as a potential treatment for liver fibrosis. nih.gov Pharmacokinetic analysis in wild-type male and female mice after daily this compound injection demonstrated the presence of the compound in the liver. researchgate.net This suggests favorable tissue distribution to the target organ in the context of liver disease models.
Therapeutic Efficacy of Ml 290 in Pre Clinical Disease Models
Anti-fibrotic Applications of ML-290
Fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a significant contributor to organ dysfunction and is implicated in various diseases. researchgate.netmdpi.com Activated fibroblasts and myofibroblasts play a central role in this process. frontiersin.orgnih.gov this compound has demonstrated anti-fibrotic properties in several pre-clinical models. nih.govresearchgate.netresearchgate.netendocrine-abstracts.org
Liver Fibrosis Models
Liver fibrosis is a major cause of cirrhosis and hepatic failure. nih.govnih.gov The activation of hepatic stellate cells (HSCs) into myofibroblast-like cells is a key event in the progression of liver fibrosis. researchgate.netnih.govmdpi.com
Effect on Hepatic Stellate Cell Activation and Gene Expression
This compound has been shown to exert anti-fibrotic effects by influencing the activation and gene expression profiles of hepatic stellate cells. Studies using primary human HSCs and the LX-2 stellate cell line have investigated the impact of this compound treatment. nih.govendocrine-abstracts.orgmedchemexpress.com
RNA sequencing analysis of TGF-β1–activated LX-2 cells treated with this compound revealed that the compound primarily affected extracellular matrix remodeling and cytokine signaling. nih.govendocrine-abstracts.orgnih.gov The expression profiles indicated a clear anti-fibrotic effect. nih.govendocrine-abstracts.orgresearchgate.net
Specific changes in gene expression observed after this compound treatment in activated HSCs include a significant decrease in the expression of genes such as ACTA2 (alpha-smooth muscle actin), COL1A1 (Type I collagen alpha 1 chain), COL5A1 (Type V collagen alpha 1 chain), and TGFB1 (Transforming Growth Factor Beta 1). nih.gov Conversely, the expression of MMP1 (Matrix Metalloproteinase-1) and PPARGC1A (PPAR Gamma Coactivator 1 Alpha) was significantly increased. nih.gov The expression of RXFP1 was also observed to decrease in this compound-treated cells, suggesting a potential suppression of myofibroblast-like differentiation of HSCs. nih.gov
A hierarchical heatmap analysis of 19 key genes involved in regulating the fibrotic phenotype of activated HSCs further demonstrated the anti-fibrotic effect of this compound treatment. nih.govresearchgate.net
Table 1: Effect of this compound on Fibrosis-Related Gene Expression in Activated HSCs
| Gene | Description | Effect of this compound Treatment | Source |
| ACTA2 | Alpha-smooth muscle actin | Decreased | nih.gov |
| COL1A1 | Type I collagen alpha 1 chain | Decreased | nih.govcaymanchem.com |
| COL5A1 | Type V collagen alpha 1 chain | Decreased | nih.gov |
| TGFB1 | Transforming Growth Factor Beta 1 | Decreased | nih.gov |
| CAV1 | Caveolin 1 | Decreased | nih.gov |
| TIMP3 | Tissue inhibitor of metalloproteinase 3 | Decreased | nih.gov |
| MMP1 | Matrix Metalloproteinase-1 | Increased | nih.govcaymanchem.com |
| PPARGC1A | PPAR Gamma Coactivator 1 Alpha | Increased | nih.govcaymanchem.com |
| TIMP1 | Tissue inhibitor of metalloproteinase 1 | Not significantly affected | nih.gov |
| RXFP1 | Relaxin family peptide receptor 1 | Decreased | nih.gov |
Reduction of Fibrosis Markers in Liver Organoids and Animal Models
This compound has also shown efficacy in reducing fibrosis markers in more complex pre-clinical models, including human liver organoids and animal models of liver fibrosis. nih.govendocrine-abstracts.org
In human liver organoids with an LPS-induced fibrotic phenotype, this compound treatment resulted in a significant reduction of type I collagen. nih.govendocrine-abstracts.orgnih.govresearchgate.net This reduction was observed at higher concentrations of the compound in organoids with established fibrosis. nih.gov
Studies in mice expressing the human RXFP1 gene treated with carbon tetrachloride (CCl4), a well-established model of liver fibrosis, demonstrated that this compound significantly reduced collagen content, alpha-smooth muscle actin expression, and cell proliferation around portal ducts. nih.govendocrine-abstracts.orgnih.gov These findings further support the anti-fibrotic effects of this compound in an in vivo setting. nih.govresearchgate.net
Table 2: Effect of this compound on Fibrosis Markers in Pre-clinical Models
| Model | Fibrotic Stimulus | This compound Treatment Effect | Fibrosis Marker(s) Measured | Source |
| Human Liver Organoids | LPS | Significant reduction of type I collagen | Type I collagen | nih.govendocrine-abstracts.orgnih.govresearchgate.net |
| Human Liver Organoids | LPS (established fibrosis) | Clear decrease of collagen content at higher concentrations | Collagen content | nih.gov |
| Humanized RXFP1 Mice | CCl4 | Significantly reduced collagen content | Collagen content | nih.govendocrine-abstracts.orgnih.gov |
| Humanized RXFP1 Mice | CCl4 | Significantly reduced alpha-smooth muscle actin expression | Alpha-smooth muscle actin (α-SMA) | nih.govresearchgate.netendocrine-abstracts.orgnih.gov |
| Humanized RXFP1 Mice | CCl4 | Significantly reduced cell proliferation around portal ducts | Cell proliferation around portal ducts | nih.govendocrine-abstracts.orgnih.gov |
Cardiac Fibrosis Models
Cardiac fibrosis is a common feature of many cardiovascular diseases and contributes to impaired cardiac function. mdpi.comfrontiersin.orgnih.gov
Modulation of Fibrotic Markers in Human Cardiac Fibroblasts
This compound has shown beneficial actions on markers of fibrosis in human cardiac fibroblasts (HCFs). researchgate.netresearchgate.net
In HCFs, this compound increased cGMP accumulation. researchgate.netresearchgate.net Furthermore, in HCFs treated for 72 hours, this compound inhibited TGF-β1-induced increases in phosphorylated Smad2 and Smad3. researchgate.netresearchgate.net This inhibition was to a level similar to that observed with H2 relaxin. researchgate.netresearchgate.net TGF-β1 is a key cytokine known to promote fibrosis by increasing p-Smad2 and p-Smad3 levels. researchgate.netresearchgate.net this compound also chronically activated MMP-2 expression and inhibited TGF-β1-induced Smad2 and Smad3 phosphorylation, thereby influencing cardiac fibrosis markers. researchgate.netresearchgate.netresearchgate.net
Table 3: Effect of this compound on Fibrotic Markers in Human Cardiac Fibroblasts
| Marker | Effect of this compound Treatment (in HCFs) | Notes | Source |
| cGMP accumulation | Increased | researchgate.netresearchgate.net | |
| TGF-β1-induced p-Smad2 | Inhibited | Similar effect to H2 relaxin | researchgate.netresearchgate.net |
| TGF-β1-induced p-Smad3 | Inhibited | Similar effect to H2 relaxin | researchgate.netresearchgate.net |
| MMP-2 expression | Chronically activated | researchgate.netresearchgate.netresearchgate.net |
Potential Applications in Other Disease Contexts
While the primary focus of research on this compound has been its anti-fibrotic properties, particularly in liver and cardiac fibrosis, its activity as an RXFP1 agonist suggests potential applications in other disease contexts where relaxin signaling is involved. The relaxin/RXFP1 system has been implicated in various physiological and pathophysiological processes beyond fibrosis, including cardiovascular function, renal function, and inflammation. nih.govresearchgate.netoup.com
Some research indicates that this compound can influence cytokine profiles in immune cells, such as macrophages. patsnap.com For example, comparative analysis of secreted cytokine profiles in THP-1 M1 macrophages exposed to this compound revealed ligand-specific cytokine signatures. patsnap.com More recent research suggests that this compound, when delivered in nanoformulations, could promote the transition of pro-fibrogenic Ly6Chi macrophages into pro-resolution Ly6Clo macrophages by activating RXFP1 signaling, leading to upregulation of MMP2 and MMP9 expression and potentially contributing to the deactivation and apoptosis of activated HSCs in liver fibrosis. acs.org
Given the broad roles of the relaxin/RXFP1 system, further pre-clinical investigations could explore the potential of this compound in conditions such as pulmonary hypertension, renal fibrosis, and other inflammatory or fibrotic disorders. oup.com
Investigation of Anti-inflammatory Effects via Macrophage Polarization
The role of macrophages in inflammatory processes is well-established, with these immune cells exhibiting plasticity and differentiating into distinct phenotypes, such as pro-inflammatory M1 and anti-inflammatory M2 macrophages, depending on the microenvironment and stimuli mdpi.comfrontiersin.org. Modulating macrophage polarization is considered a potential therapeutic strategy for inflammatory diseases mdpi.com.
Research involving this compound has touched upon its interaction with macrophages. Comparative analysis of secreted cytokine profiles in THP-1 M1 myeloid cells exposed to this compound revealed ligand-specific cytokine signatures patsnap.com. This suggests that this compound influences the functional output of pro-inflammatory M1 macrophages, as indicated by alterations in their cytokine secretion profiles. While this finding highlights an effect of this compound on macrophage behavior relevant to inflammation, the available information does not extensively detail direct investigations into this compound's capacity to induce macrophage polarization from one phenotype to another or its broader impact on the M1/M2 balance in pre-clinical models of inflammatory diseases.
Exploration of Anti-cancer Activity in Pre-clinical Models
The potential of compounds to exert anti-cancer effects is commonly evaluated through pre-clinical studies utilizing various in vitro and in vivo models, including cancer cell lines and xenograft models acnp.orgresearchgate.net. Autophagy, a cellular process involved in degradation, has been linked to various diseases, including cancer patsnap.com.
This compound has been identified as a compound that affects general autophagy flux in a screening of GPCR-targeting ligands patsnap.com. While malfunction of autophagy is associated with systemic illnesses such as cancer patsnap.com, the available research specifically on this compound does not prominently feature detailed investigations into its direct anti-cancer activity in pre-clinical cancer models.
It is important to note that research has been conducted on a pre-clinical anticancer candidate referred to as IIIM-290, which is an orally bioavailable Cdk inhibitor demonstrating efficacy in xenograft models of pancreatic, colon, and leukemia cancer pib.gov.innih.govresearchgate.net. However, based on the distinct chemical descriptions and reported mechanisms of action (RXFP1 agonism for this compound versus Cdk inhibition for IIIM-290), this compound and IIIM-290 appear to be different chemical entities despite the similarity in their numerical designations. Therefore, the pre-clinical anti-cancer data reported for IIIM-290 is not directly applicable to this compound.
Based on the currently available information, extensive pre-clinical data specifically demonstrating the anti-cancer activity of this compound in relevant disease models is not a primary focus of the provided research snippets.
Methodological Frameworks in Ml 290 Research
Cell Culture Models
Cell culture is a foundational technique in ML-290 research, providing controlled environments to study the compound's direct effects on specific cell types expressing the RXFP1 receptor.
Recombinant Receptor Expression Systems (e.g., HEK293-RXFP1 cells)
Recombinant cell lines, such as HEK293 cells engineered to express human RXFP1 (HEK293-RXFP1), are widely used to study the direct interaction of this compound with its target receptor and the resulting intracellular signaling pathways. These systems are valuable for characterizing the potency and efficacy of this compound as an RXFP1 agonist. Studies using HEK293-RXFP1 cells have shown that this compound stimulates cAMP accumulation and p38MAPK phosphorylation. researchgate.netresearchgate.net While this compound stimulates many pathways activated by relaxin, it does not cause ERK1/2 activation in these systems. guidetopharmacology.org this compound has been shown to increase specific binding to RXFP1 in HEK-RXFP1 cells in a concentration-dependent manner. researchgate.net
Primary Cell Isolations (e.g., Human Hepatic Stellate Cells, Cardiac Fibroblasts, Vascular Cells)
Primary cells, isolated directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines, as they retain characteristics of their original tissue environment. This compound has been studied in various primary human cell types that endogenously express RXFP1. In primary human stellate cells, this compound was selected for study based on its effects on the expression of fibrosis-related genes. nih.govnih.gov Treatment with this compound in activated primary hepatic stellate cells resulted in changes in the expression of genes involved in the profibrotic pathway, as well as antifibrotic genes. researchgate.netmedchemexpress.com Studies in human foetal cardiac fibroblasts (HCFs) have shown that this compound increases cGMP accumulation and inhibits TGF-β1-induced Smad2 and Smad3 phosphorylation, indicating long-term beneficial actions on markers of fibrosis. researchgate.netresearchgate.net In human primary vascular cells, including human umbilical artery endothelial cells (HUAEC), human umbilical vein endothelial cells (HUVEC), human coronary artery endothelial cells (HCAEC), human umbilical artery smooth muscle cells (HUASMC), and human umbilical vein smooth muscle cells (HUVSMC), this compound has been shown to increase both cAMP and cGMP accumulation. researchgate.netresearchgate.net In vascular cells, this compound demonstrated differential potency for cAMP and cGMP accumulation, being 10 times more potent for cGMP accumulation and p-p38MAPK than for cAMP accumulation. researchgate.netresearchgate.net This suggests that this compound exhibits signaling bias at RXFP1 in these cells, with a profile indicative of vasodilator and anti-fibrotic properties. researchgate.netresearchgate.net
Immortalized Cell Lines (e.g., LX-2, THP-1)
Immortalized cell lines provide a consistent and easily culturable model for high-throughput screening and mechanistic studies. The LX-2 human hepatic stellate cell line is an immortalized line that retains key features of hepatic stellate cells involved in fibrogenesis, making it a suitable model for studying hepatic fibrosis. merckmillipore.comsigmaaldrich.com RNA sequencing analysis of TGF-β1-activated LX-2 cells treated with this compound showed that the compound primarily affected extracellular matrix remodeling and cytokine signaling, with expression profiles suggesting an antifibrotic effect. nih.govnih.govendocrine-abstracts.org this compound treatment in LX-2 cells significantly down-regulated pro-fibrotic genes (α-SMA, TGF-β1, connective tissue growth factor, and COL1A1) and up-regulated antifibrotic genes (MMP1 and peroxisome proliferator-activated receptor-γ) at 24 and 72 hours. researchgate.netmedchemexpress.com THP-1 cells, a human monocytic cell line, are used as a model for monocytes and macrophages in research. atcc.orgamegroups.org While primarily used for studying inflammatory responses, THP-1 cells have been noted to express RXFP1 upon activation. patsnap.com Comparative analysis of cytokine profiles in THP-1 M1 macrophages exposed to different agonists, including this compound, has revealed ligand-specific cytokine signatures. patsnap.com
Data from Cell Culture Studies:
| Cell Type | Model System | Key Finding(s) Related to this compound | Source |
| HEK293 | Recombinant RXFP1 expression | Stimulates cAMP accumulation and p38MAPK phosphorylation; increases RXFP1 binding. researchgate.netresearchgate.net | researchgate.netresearchgate.netguidetopharmacology.org |
| Human Hepatic Stellate Cells (Primary) | Primary isolation | Affects expression of fibrosis-related genes; down-regulates pro-fibrotic genes, up-regulates antifibrotic genes. nih.govnih.govresearchgate.netmedchemexpress.com | nih.govnih.govresearchgate.netmedchemexpress.com |
| Human Cardiac Fibroblasts (Primary) | Primary isolation | Increases cGMP accumulation; inhibits TGF-β1-induced Smad2/Smad3 phosphorylation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Human Vascular Cells (Primary) | Primary isolation (HUAEC, HUVEC, HCAEC, HUASMC, HUVSMC) | Increases cAMP and cGMP accumulation; exhibits signaling bias towards cGMP/p-p38MAPK; indicative of vasodilator/anti-fibrotic properties. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |
| LX-2 (Human Hepatic Stellate Cell Line) | Immortalized cell line | Affects extracellular matrix remodeling and cytokine signaling gene expression; down-regulates pro-fibrotic genes, up-regulates antifibrotic genes. nih.govnih.govresearchgate.netmedchemexpress.comendocrine-abstracts.org | nih.govnih.govresearchgate.netmedchemexpress.comendocrine-abstracts.org |
| THP-1 (Human Monocytic Cell Line) | Immortalized cell line | Reveals ligand-specific cytokine signatures upon activation and exposure to this compound. patsnap.com | patsnap.com |
Advanced In Vitro Systems
Beyond traditional 2D cell cultures, more complex 3D models and organoids are employed to better recapitulate the in vivo tissue environment and cell-cell interactions.
Human Organoid Models (e.g., Liver Organoids)
Organoids are three-dimensional cellular structures that mimic the architecture and function of native tissues, providing a more physiologically relevant model for disease modeling and drug screening compared to 2D cultures. mdpi.comnih.govfrontiersin.org Human liver organoids have been utilized to study the effects of this compound in a complex hepatic microenvironment. nih.govnih.govepa.govresearchgate.net this compound treatment in human liver organoids with a lipopolysaccharide (LPS)-induced fibrotic phenotype resulted in a significant reduction of type I collagen accumulation. nih.govnih.govepa.govresearchgate.net This effect was observed even at low concentrations of this compound. nih.govresearchgate.net Treatment with this compound for 7 days in established fibrotic liver organoids led to a clear decrease in collagen content at higher concentrations. nih.govresearchgate.net
Data from Organoid Studies:
| Model System | Induction of Fibrosis | This compound Treatment Duration | Key Finding(s) Related to this compound | Source |
| Human Liver Organoids | LPS-induced | 4 days (simultaneous) | Significant reduction of type I collagen accumulation. nih.govresearchgate.net | nih.govnih.govepa.govresearchgate.net |
| Human Liver Organoids | LPS-induced | 7 days (established fibrosis) | Clear decrease of collagen content at higher concentrations. nih.govresearchgate.net | nih.govresearchgate.net |
Animal Models for Pre-clinical Evaluation
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and potential therapeutic effects of this compound in a complex biological system that mimics human disease. Since this compound is a specific agonist for human RXFP1 and does not activate the rodent receptor, studies often utilize humanized mouse models expressing the human RXFP1 gene. researchgate.netunimelb.edu.aufrontiersin.org A well-established carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, specifically in mice expressing the human RXFP1 gene, has been used to test the therapeutic effects of this compound. nih.govnih.govresearchgate.netendocrine-abstracts.org In this model, this compound significantly reduced collagen content, α-smooth muscle actin expression, and cell proliferation around portal ducts, demonstrating antifibrotic effects in liver fibrosis. nih.govnih.govendocrine-abstracts.org this compound has also been investigated in mouse models of vascular calcification, including humanized (hRXFP1/hRXFP1) Apoe-/- mice fed an atherogenic diet and humanized mice with chronic kidney disease (CKD). ahajournals.orgresearchgate.netahajournals.org Recurrent treatment with this compound in humanized Apoe-/- mice significantly prevented and reversed atherosclerotic calcification. ahajournals.orgresearchgate.net In humanized mice with CKD, this compound significantly prevented medial calcification. ahajournals.orgresearchgate.net Studies in adult male mice undergoing myocardial infarction (MI) by coronary artery ligation have shown that treatment with this compound before reperfusion significantly reduced infarct size and plasma cardiac troponin levels, preserved left ventricular ejection fraction, and improved segmental contractile function. ahajournals.org
Data from Animal Model Studies:
| Animal Model | Disease Model | Key Finding(s) Related to this compound | Source |
| Humanized mice expressing human RXFP1 (CCl4-induced) | Liver Fibrosis | Significantly reduced collagen content, α-smooth muscle actin expression, and cell proliferation; demonstrated antifibrotic effects. nih.govnih.govresearchgate.netendocrine-abstracts.org | nih.govnih.govresearchgate.netendocrine-abstracts.org |
| Humanized (hRXFP1/hRXFP1) Apoe-/- mice | Atherosclerosis/Vascular Calcification | Significantly prevented and reversed atherosclerotic calcification. ahajournals.orgresearchgate.netahajournals.org | ahajournals.orgresearchgate.netahajournals.org |
| Humanized mice | Chronic Kidney Disease (CKD)/Vascular Calcification | Significantly prevented medial calcification. ahajournals.orgresearchgate.net | ahajournals.orgresearchgate.net |
| Adult male mice | Myocardial Infarction (MI) | Significantly reduced infarct size and plasma cardiac troponin; preserved LV ejection fraction; improved segmental contractile function. ahajournals.org | ahajournals.org |
Transgenic Animal Models Expressing Human RXFP1
Transgenic animal models expressing human RXFP1 are crucial for studying this compound because this compound does not effectively activate rodent RXFP1 receptors. frontiersin.orgnih.gov A mouse model with a knock-in of the human RXFP1 complementary DNA into the mouse Rxfp1 gene has been developed and characterized. nih.gov This model allows for the testing of this compound's therapeutic effects in a living system where the compound can interact with the human receptor. nih.govendocrine-abstracts.org The humanized RXFP1 mice exhibit similar transcriptional expression patterns of the hRXFP1 allele compared to the endogenous mouse Rxfp1. nih.gov Female humanized mice have shown normal reproductive phenotypes, such as relaxation of the pubic symphysis at parturition and normal mammary nipple and vaginal epithelium development, indicating that the human receptor can functionally complement the absence of the mouse receptor. nih.gov Studies in these humanized mice have demonstrated specific target engagement by this compound, as evidenced by an increase in heart rate following intravenous injection of this compound in humanized mice but not in wild-type animals. nih.govendocrine-abstracts.org Additionally, intraperitoneal administration of this compound in humanized mice resulted in a decrease in blood osmolality. nih.gov These findings support the utility of humanized RXFP1 mice for preclinical studies evaluating RXFP1 modulators like this compound in various disease models. nih.govendocrine-abstracts.org Beyond mice, studies have also investigated this compound activation of RXFP1 from other species, finding that macaque and pig RXFP1 respond to this compound treatment with increased cAMP production, suggesting these models could also be suitable for this compound testing. frontiersin.orgresearchgate.net
Chemically-Induced Fibrosis Models (e.g., Carbon Tetrachloride-induced)
Chemically-induced fibrosis models are widely used to investigate antifibrotic compounds like this compound. Carbon tetrachloride (CCl4) is a common agent used to induce liver fibrosis in animal models, mimicking key aspects of human liver fibrosis, such as inflammation, regeneration, and collagen deposition. plos.orgmeliordiscovery.combiocytogen.jp In studies evaluating this compound, CCl4-induced liver fibrosis models in mice expressing human RXFP1 have been employed. nih.gov In these models, this compound treatment significantly reduced markers of fibrosis, including collagen content, α-smooth muscle actin expression (a marker of activated hepatic stellate cells), and cell proliferation around portal ducts. nih.gov These results indicate that this compound demonstrates antifibrotic effects in the context of chemically-induced liver injury in mice expressing the human RXFP1. nih.gov The CCl4 model is considered reproducible and valuable for preclinical pharmacological studies of antifibrotic therapies. meliordiscovery.combiocytogen.jp
Molecular Biology Techniques
Molecular biology techniques are essential for understanding the cellular and genetic effects of this compound.
Gene expression profiling techniques, such as RNA sequencing (RNA-Seq) and quantitative real-time PCR (RT-qPCR), are utilized to assess how this compound affects the transcription of genes. asu.edubioradiations.comthermofisher.com RNA-Seq provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes without prior knowledge of which genes might be involved. bioradiations.comthermofisher.comannualreviews.org RT-qPCR is a highly sensitive and specific method often used to validate findings from RNA-Seq and to quantify the expression of specific genes of interest. bioradiations.comthermofisher.combiorxiv.orgnih.gov Studies using RNA-Seq on TGF-β1–activated LX-2 cells (a human hepatic stellate cell line) treated with this compound have shown that this compound primarily affects genes related to extracellular matrix remodeling and cytokine signaling, with expression profiles indicative of an antifibrotic effect. nih.gov this compound treatment in activated human hepatic stellate cells has been shown to induce an antifibrotic, relaxin-like gene expression profile at various time points. medchemexpress.comtargetmol.com
Protein analysis techniques, particularly Western blotting, are used to examine the levels and post-translational modifications of proteins, such as phosphorylation, which are crucial for understanding signaling pathways. nih.govpatsnap.comnih.govresearchgate.nettandfonline.com Western blotting allows for the detection and semi-quantification of specific proteins from complex mixtures. researchgate.nettandfonline.com It can also identify specific amino acids that have been post-translationally modified, such as through phosphorylation. tandfonline.com Phosphorylation is a key mechanism in signal transduction. nih.govazurebiosystems.com In HEK-RXFP1 cells, this compound has been shown to stimulate the phosphorylation of p38MAPK but not ERK1/2. researchgate.netnih.gov However, prior exposure to this compound increased p-ERK1/2 responses to relaxin. researchgate.netnih.gov In human primary vascular cells, this compound increased p-p38MAPK. researchgate.net In human cardiac fibroblasts, this compound did not affect p-ERK1/2 but inhibited TGF-β1-induced Smad2 and Smad3 phosphorylation. researchgate.netnih.gov These findings, often determined through Western blot analysis, provide insights into the specific signaling pathways activated or modulated by this compound downstream of RXFP1. researchgate.netnih.gov
Biophysical and Biochemical Assays
Biophysical and biochemical assays are employed to characterize the interaction of this compound with its target receptor, RXFP1.
Ligand binding assays are fundamental for understanding the binding characteristics of a compound to its receptor. patsnap.comnih.gove-bookshelf.deeuropeanpharmaceuticalreview.comresearchgate.net These assays can determine binding affinity, kinetics, and whether a compound competes with other ligands for the same binding site. researchgate.netunc.edu this compound is described as an allosteric agonist of RXFP1, meaning it binds to a site on the receptor distinct from where the natural ligand, relaxin, binds. endocrine-abstracts.orgresearchgate.netmedchemexpress.comtargetmol.comnih.govglpbio.com Ligand binding studies have shown that this compound does not directly compete with orthosteric relaxin binding and does not affect relaxin binding kinetics. researchgate.netnih.gov Instead, this compound has been observed to increase the binding of relaxin to RXFP1. researchgate.netnih.gov This supports its classification as an allosteric modulator that enhances the binding of the primary ligand or affects receptor activity through a distinct site. endocrine-abstracts.orgresearchgate.netnih.gov Various formats of ligand binding assays exist, including traditional radioligand binding assays and newer non-radioactive methods, which are crucial tools in drug discovery and receptor research. e-bookshelf.deeuropeanpharmaceuticalreview.comresearchgate.netharvard.edu
G Protein Activation Assays
G protein activation assays are fundamental tools for characterizing the interaction between G protein-coupled receptors (GPCRs), such as RXFP1, and their associated heterotrimeric G proteins. These assays measure the ability of a ligand, like this compound, to induce conformational changes in the receptor that lead to the activation and dissociation of the G protein subunits (Gα and Gβγ).
Studies investigating the effects of this compound on RXFP1 have utilized methodologies to assess G protein coupling. Research indicates that this compound demonstrates differential coupling to various G protein subtypes downstream of RXFP1 activation. Specifically, this compound has been shown to cause strong coupling of RXFP1 to Gαs and GαoB. caymanchem.com In contrast, the coupling to Gαi3 was observed to be weak. caymanchem.com This biased signaling profile suggests that this compound may preferentially activate certain downstream pathways mediated by Gαs and GαoB compared to those primarily driven by Gαi3.
Second Messenger Quantification (cAMP, cGMP)
Quantification of second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), is a common method to assess the functional consequences of GPCR activation. RXFP1 is known to influence the production of these cyclic nucleotides. researchgate.net
Research has demonstrated that this compound stimulates cAMP accumulation in cells expressing human RXFP1. This effect has been observed in HEK293 cells transfected with RXFP1 from various species, including human, macaque, pig, and rabbit receptors. labscoop.comnih.gov However, this compound did not stimulate cAMP release from HEK293 cells expressing guinea pig or mouse RXFP1, indicating species-specific activity. labscoop.comnih.gov In human primary vascular cells and HEK-RXFP1 cells, this compound also increased cAMP accumulation. caymanchem.com Quantitative analysis in a cAMP production assay revealed that this compound exhibits high nanomolar potency, with an EC50 of 0.094 µM (94 nM) for the human RXFP1. labscoop.comnih.govresearchgate.net
Beyond cAMP, this compound has also been shown to influence cGMP levels. In human primary vascular endothelial and smooth muscle cells, this compound increased cGMP accumulation. caymanchem.com Similarly, in human cardiac fibroblasts (HCFs), this compound enhanced cGMP deposition. caymanchem.comresearchgate.net Notably, in vascular cells, this compound was found to be approximately 10 times more potent in stimulating cGMP accumulation compared to cAMP accumulation. caymanchem.com
Table 1: Summary of this compound Potency in Second Messenger Assays (Human RXFP1)
| Second Messenger | Assay Type | Cell Type | EC50 (nM) | Relative Potency (vs. cAMP in vascular cells) |
| cAMP | Production Assay | HEK293 cells expressing human RXFP1 | 94 labscoop.comnih.gov | 1x (reference) |
| cGMP | Accumulation Assay | Human primary vascular cells | Not specified | ~10x more potent caymanchem.com |
| cGMP | Deposition/Accumulation | Human cardiac fibroblasts (HCFs) | Not specified | Not specified |
Computational and Structural Biology Approaches
Computational and structural biology techniques play a crucial role in understanding the three-dimensional structure of receptors like RXFP1 and how ligands such as this compound interact with them at a molecular level. While a cryo-electron microscopy (cryo-EM) structure of active-state human RXFP1 has been determined, this structure was obtained with the endogenous agonist relaxin-2 bound to the receptor in complex with the Gs protein. biorxiv.orgnih.gov This structural work has provided significant insights into the mechanism of RXFP1 signaling, including the role of extracellular loop 2 (ECL2) in occupying the orthosteric site in the active state. biorxiv.orgnih.gov
Regarding this compound specifically, computational approaches have contributed to understanding its interaction with RXFP1. A binding model of this compound to the RXFP1 receptor has been proposed, highlighting the importance of an intramolecular hydrogen bonding interaction involving the amide carbonyl of this compound and threonine 660 on the receptor. This interaction is considered essential for the favorable conformational bias of this compound within the active site, which is necessary for binding to RXFP1. Furthermore, extensive structure-activity relationship studies have been undertaken, likely involving computational modeling alongside synthesis and assaying, to optimize the potency and properties of this compound as a first-in-class small-molecule RXFP1 agonist. While a crystal structure of this compound itself has been reported, this pertains to the structure of the isolated molecule rather than its complex with the receptor.
Comparative Analysis and Translational Relevance of Ml 290
Distinctions from Endogenous Relaxin Peptides
Endogenous relaxin peptides, primarily relaxin-2 (H2 relaxin), are the cognate ligands for the RXFP1 receptor. Relaxin is a peptide hormone known for its diverse physiological roles, including significant effects on the cardiovascular system and tissue remodeling. nih.govmedchemexpress.comguidetopharmacology.org ML-290, in contrast, is a non-peptide small molecule. This fundamental difference in chemical structure leads to several key distinctions in their interaction with RXFP1 and their pharmacological profiles.
Unlike relaxin, which is a peptide hormone with a relatively short half-life requiring parenteral administration, this compound is a small organic molecule with demonstrated better metabolic stability and a longer half-life in preclinical studies. medchemexpress.comguidetopharmacology.orggpcrdb.orgclinicaltrials.euastrazenecaclinicaltrials.comnih.gov This improved pharmacokinetic profile suggests a potential for less frequent administration compared to recombinant relaxin. nih.gov
Furthermore, this compound interacts with RXFP1 through a different mechanism than relaxin. While relaxin binds to the orthosteric site involving both the extracellular ectodomain and the transmembrane loops of the receptor, this compound acts as an allosteric agonist. gpcrdb.orgnih.govuni.luidrblab.net It does not directly compete with relaxin for binding but increases binding to RXFP1. gpcrdb.org This allosteric modulation suggests that this compound binds to a distinct site on the receptor, likely involving the seventh transmembrane domain (TM7) and the third extracellular loop (ECL3). uni.lu
The distinct binding modes can lead to differences in the downstream signaling pathways activated by this compound compared to relaxin, a phenomenon known as biased agonism. Studies have shown that this compound can stimulate cAMP accumulation and p38MAPK phosphorylation in HEK293 cells expressing human RXFP1, but not consistently cGMP accumulation or ERK1/2 phosphorylation, although prior addition of this compound increased p-ERK1/2 responses to relaxin in some contexts. gpcrdb.orgidrblab.nethra.nhs.uk In human primary vascular endothelial and smooth muscle cells, this compound increased both cAMP and cGMP accumulation but not p-ERK1/2. gpcrdb.org This contrasts with the signaling profile of relaxin, which can activate multiple pathways including cAMP, cGMP, PI3K/Akt, and ERK1/2 depending on the cell type and context. nih.govgpcrdb.orghra.nhs.uk The biased signaling of this compound may contribute to specific therapeutic effects, such as its observed anti-fibrotic properties. gpcrdb.orgidrblab.net
Another significant distinction lies in species selectivity. This compound has shown species-specific activity, effectively activating human, macaque, pig, and rabbit RXFP1 receptors in functional assays, but showing limited or no activation of mouse or guinea pig receptors. clinicaltrials.euhra.nhs.uk This selectivity is attributed to specific amino acid differences in the RXFP1 receptor across species, particularly within the ECL3 and TM7 regions that are crucial for this compound binding and activation. clinicaltrials.euuni.lu This species specificity necessitates the use of humanized animal models for preclinical evaluation of this compound and similar small molecule agonists. clinicaltrials.eu
The following table summarizes some key distinctions between this compound and endogenous relaxin:
| Feature | Endogenous Relaxin Peptides (e.g., H2 Relaxin) | This compound |
| Chemical Nature | Peptide hormone | Small molecule |
| RXFP1 Binding Site | Orthosteric (Ectodomain and TM loops) nih.gov | Allosteric gpcrdb.orgnih.govuni.luidrblab.net |
| Half-life | Short medchemexpress.comguidetopharmacology.orgclinicaltrials.euastrazenecaclinicaltrials.comnih.gov | Longer guidetopharmacology.orggpcrdb.orgnih.gov |
| Administration | Parenteral (e.g., intravenous infusion) medchemexpress.com | Potential for oral (class) guidetopharmacology.org |
| Signaling Profile | Activates multiple pathways nih.govgpcrdb.orghra.nhs.uk | Biased agonism gpcrdb.orgidrblab.nethra.nhs.uk |
| Species Selectivity | Generally broader | Human-specific (primarily) clinicaltrials.eu |
Comparison with Other Synthetic RXFP1 Modulators and Relaxin Analogues
The limitations of peptide relaxin, such as its short half-life and need for injection, have driven the search for synthetic RXFP1 modulators, including both peptide analogues and small molecules. medchemexpress.comguidetopharmacology.orgclinicaltrials.euastrazenecaclinicaltrials.com this compound was one of the first potent and selective small molecule agonists of human RXFP1 identified through high-throughput screening. guidetopharmacology.org
Other synthetic RXFP1 modulators include engineered relaxin peptide analogues designed to have improved properties, such as extended half-life or altered signaling bias. For instance, AZD3427 is described as a relaxin analogue that includes human relaxin and immunoglobulin, designed for potential weekly injection and being investigated for heart failure and pulmonary hypertension. gpcrdb.org Another peptide-based approach involves mRNA encoding relaxin protein.
In the realm of small molecules, this compound has served as a foundational compound for further optimization. Pharmaceutical companies like AstraZeneca and Bristol-Myers Squibb have developed derivatives based on the this compound structure. AZD5462, for example, is an optimized small molecule RXFP1 agonist derived from this compound that has progressed to clinical trials, notably as the first orally administered small molecule RXFP1 agonist to reach this stage. Comparisons between this compound and AZD5462 highlight efforts to improve pharmacokinetic properties and signaling profiles for therapeutic application. AZD5462 has shown stimulatory activity on both cAMP and cGMP production and enhances ERK phosphorylation. medchemexpress.com
While both peptide analogues and small molecule agonists aim to leverage the therapeutic potential of RXFP1 activation, they represent distinct approaches with different advantages and challenges. Peptide analogues may retain some of the complex binding characteristics of endogenous relaxin but can still face limitations related to administration and stability compared to small molecules. Small molecules like this compound and AZD5462 offer the potential for oral bioavailability and improved pharmacokinetic profiles, which could enhance patient compliance, particularly for chronic conditions. nih.gov However, developing small molecules that can effectively mimic or modulate the complex activity of a GPCR like RXFP1, which has a large ectodomain involved in peptide binding, presents significant scientific challenges.
Research Challenges and Advantages of Small Molecule RXFP1 Agonists
The development of small molecule agonists for RXFP1, exemplified by compounds like this compound, has faced several research challenges. One major obstacle has been the inherent difficulty in targeting GPCRs with small molecules, particularly those like RXFP1 with a large and complex extracellular domain involved in the binding of its peptide ligand. astrazenecaclinicaltrials.com Early high-throughput screenings struggled to identify small molecules with sufficient potency and specificity, leading to the perception of RXFP1 as having "low druggability" for this class of compounds. astrazenecaclinicaltrials.com The lack of detailed structural information for the active state of RXFP1 also posed a challenge, although recent advances in techniques like Cryo-EM are beginning to provide valuable structural insights that can aid drug discovery efforts.
Another challenge, as highlighted by studies with this compound, is the species specificity of small molecule agonists. clinicaltrials.eu The differences in receptor sequences across species can significantly impact the binding and efficacy of these compounds, requiring the use of specialized animal models, such as humanized RXFP1 mice, for relevant preclinical testing. clinicaltrials.eu
Despite these challenges, the pursuit of small molecule RXFP1 agonists offers significant advantages. A primary advantage is the potential for oral administration, which is generally preferred over the intravenous infusion or injections required for peptide-based therapies like recombinant relaxin. medchemexpress.comguidetopharmacology.orgclinicaltrials.eu Oral bioavailability can greatly improve patient convenience and adherence to treatment, particularly for chronic diseases where long-term therapy is necessary. nih.gov
Small molecules also typically exhibit better metabolic stability and longer half-lives compared to peptides, allowing for less frequent dosing. medchemexpress.comguidetopharmacology.orggpcrdb.orgclinicaltrials.euastrazenecaclinicaltrials.comnih.gov This improved pharmacokinetic profile can help maintain consistent therapeutic levels of the drug in the body. Furthermore, the chemical synthesis of small molecules is often less complex and costly than the production of recombinant peptides, potentially leading to more affordable therapies. guidetopharmacology.orgclinicaltrials.eu
The ability of small molecules to act as allosteric modulators, as seen with this compound, also presents an advantage. Allosteric agonists can fine-tune receptor activity and potentially offer a different signaling profile compared to orthosteric agonists, which might lead to more targeted therapeutic effects or reduced off-target effects. gpcrdb.orgidrblab.net The discovery and characterization of this compound have been instrumental in demonstrating the feasibility of developing small molecule RXFP1 agonists and have paved the way for the development of more advanced compounds like AZD5462, which are now being evaluated in clinical trials for conditions such as heart failure.
Future Directions and Emerging Research Avenues for Ml 290
Elucidation of Novel Signaling Partners and Downstream Effectors
Future research on ML-290 is poised to delve deeper into the intricate signaling pathways activated by its interaction with RXFP1. While this compound is known to be an allosteric agonist of RXFP1 and can stimulate cAMP production, studies indicate it acts as a biased agonist, coupling strongly to Gαs and GαoB but weakly to Gαi3 in human cells expressing RXFP1. researchgate.net This biased signaling profile suggests that this compound may activate distinct downstream pathways compared to the native peptide ligand, relaxin. Further research is needed to fully map these differential signaling cascades.
Identifying novel signaling partners beyond the canonical G protein pathways is a critical future direction. Techniques such as co-immunoprecipitation followed by mass spectrometry, similar to methods used to identify interacting proteins of complexes like mTORC1, could be employed to discover novel proteins that associate with RXFP1 upon this compound binding. mdpi.com Bioluminescent and Förster resonance energy transfer (BRET and FRET), as well as single-molecule detection fluorescence, are advanced methodologies that can provide biochemical and biophysical information about the structural dynamics and signaling behavior of allosteric interactions at GPCRs like RXFP1. nih.gov Understanding these novel interactions and the subsequent activation or inhibition of downstream effectors will be crucial for fully characterizing this compound's mechanism of action and identifying potential new therapeutic targets within these pathways.
Exploration of Additional Pre-clinical Therapeutic Indications
The preclinical efficacy of this compound in models of liver fibrosis highlights the potential of targeting RXFP1 for fibrotic diseases. caymanchem.com Given that RXFP1 activation has been associated with improved outcomes in conditions like acute heart failure, further preclinical studies are warranted to explore the therapeutic potential of this compound in other cardiovascular fibrotic disorders. researchgate.net
Development of Next-Generation this compound Derivatives and Analogues
The development of next-generation this compound derivatives and analogues represents a significant future research avenue aimed at optimizing its pharmacological properties. While this compound has demonstrated preclinical activity, the creation of novel compounds with improved potency, selectivity, pharmacokinetic profiles, or reduced potential for off-target effects is a standard step in drug development.
Future research will likely involve structure-activity relationship (SAR) studies based on the core structure of this compound (2-[[2-(1-methylethoxy)benzoyl]amino]-N-[3-[(trifluoromethyl)sulfonyl]phenyl]-benzamide). caymanchem.com Medicinal chemistry efforts can focus on modifying different parts of the molecule to enhance its binding affinity or signaling bias at RXFP1, improve its metabolic stability, or modulate its solubility. Examples from the development of derivatives for other compound classes, such as pyrazole (B372694) derivatives with enhanced antimicrobial activity or imino-derivatives as resveratrol (B1683913) analogues with improved bioavailability and anti-tumor effects, illustrate the potential of chemical modification to improve therapeutic properties. mdpi.commdpi.com Advanced synthesis techniques and high-throughput screening methods will be crucial for efficiently generating and evaluating libraries of this compound analogues. The goal of this research is to identify compounds with superior characteristics that could potentially advance towards clinical development.
Advanced Methodologies for Studying this compound Pharmacodynamics
Advanced methodologies in pharmacokinetics (PK) and pharmacodynamics (PD) will be essential for a comprehensive understanding of this compound's behavior in biological systems and for predicting its effects. Future studies will increasingly utilize sophisticated PK/PD modeling techniques to characterize the relationship between this compound exposure and its pharmacological response.
Q & A
Q. What is the mechanism of action of ML-290, and how is its potency quantified?
this compound is a first-in-class, biased allosteric agonist of the relaxin family peptide receptor 1 (RXFP1). Its potency is quantified by its EC50 value of 94 nM in RXFP1-transfected HEK293 cells via cAMP production assays . Unlike orthosteric agonists, this compound modulates receptor signaling through allosteric binding, leading to selective activation of anti-fibrotic genes (e.g., VEGF, MMP1) while suppressing pro-fibrotic markers like COL1A1 in human hepatic stellate cells .
Q. How selective is this compound for RXFP1 compared to RXFP2?
this compound exhibits >15-fold selectivity for RXFP1 (EC50 = 0.094 µM) over RXFP2 (EC50 = 1.5 µM), as demonstrated in cAMP assays. This specificity is critical for avoiding off-target effects in fibrosis-related studies .
Q. What in vitro models are validated for studying this compound’s anti-fibrotic effects?
Primary human hepatic stellate cells (HSCs) are the gold standard for assessing this compound’s anti-fibrotic activity. At 5 µM, this compound reduces COL1A1 expression by 40–60% while upregulating MMP1 and PPARGC1A, mimicking relaxin’s effects . THP-1 cells expressing human RXFP1 are also used to evaluate VEGF induction .
Advanced Research Questions
Q. How should researchers design in vivo experiments to evaluate this compound’s efficacy in fibrosis models?
Use transgenic mice expressing human RXFP1, as this compound does not activate murine RXFP1. Administer this compound intraperitoneally at 37 mg/kg to assess carbon tetrachloride (CCl4)-induced liver fibrosis. Key endpoints include collagen deposition (via histology) and serum biomarkers (e.g., TIMP1, hyaluronic acid) . Include species-matched controls (e.g., macaque or rabbit models) to validate translational relevance .
Q. How can contradictory data on this compound’s species-specific efficacy be resolved?
this compound’s inactivity in guinea pig and mouse models stems from RXFP1 sequence divergence. To address contradictions:
Q. What methodologies are recommended for analyzing this compound’s role in GPCR-mediated autophagy?
Screen autophagy flux using LC3B-II turnover assays in HEK293 cells. This compound activates general autophagy via RXFP1 but not ER-phagy, unlike other GPCR ligands (e.g., JTC-801). Combine TMT-based mass spectrometry with pathway enrichment analysis to identify differentially expressed autophagy-related proteins (e.g., ATG5, SQSTM1) .
Q. How was this compound’s structure optimized during its development?
this compound originated from a high-throughput screen of 350,000 compounds. Structure-activity relationship (SAR) studies focused on:
- Enhancing potency: Introduction of trifluoromethyl groups improved EC50 from µM to nM range .
- Reducing metabolic clearance: Methylation of the benzothiazole ring enhanced pharmacokinetics (e.g., t1/2 > 4 hours in mice) .
Q. What experimental strategies validate this compound’s biased agonism at RXFP1?
Compare signaling pathways activated by this compound vs. endogenous relaxin:
- Measure cAMP production (Gαs pathway) and β-arrestin recruitment. This compound preferentially activates cAMP, with minimal β-arrestin engagement .
- Use BRET-based biosensors to quantify real-time conformational changes in RXFP1 .
Q. How should researchers address variability in this compound’s anti-fibrotic gene activation across cell types?
Standardize cell culture conditions (e.g., serum starvation, TGF-β pre-treatment) to mimic fibrotic environments. Use single-cell RNA sequencing to identify subpopulations with differential responses to this compound .
Q. What pharmacokinetic parameters are critical for translating this compound to preclinical studies?
Focus on bioavailability (>80% in rodents) and brain penetration (low, due to high plasma protein binding). Monitor metabolites via LC-MS/MS to exclude off-target effects .
Methodological Guidelines
- EC50 Determination : Use RXFP1-transfected HEK293 cells with a luciferase-based cAMP biosensor for high sensitivity .
- Data Contradictions : Apply Bland-Altman analysis to compare interspecies efficacy and adjust models based on receptor homology .
- Bias Factor Calculation : Quantify using the Black-Leff equation (ΔΔlog(τ/KA)) to compare pathway preferences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
